Subnanomolar α4β2 Binding Affinity vs. ABT-418: A 17-Fold Potency Advantage
Epiboxidine binds to the α4β2 nAChR subtype with a Ki of 0.46 nM in rat and 1.2 nM in human [1]. This represents a 17-fold higher potency compared to ABT-418, another synthetic nAChR agonist, which exhibits a Ki of 20 nM in the same rat cortical membrane assay [2].
| Evidence Dimension | Binding affinity (Ki) at α4β2 nAChR |
|---|---|
| Target Compound Data | Ki = 0.46 nM (rat), 1.2 nM (human) |
| Comparator Or Baseline | ABT-418: Ki = 20 nM |
| Quantified Difference | ~17-fold higher affinity for Epiboxidine (rat) |
| Conditions | Rat cerebral cortical membranes, inhibition of [3H]nicotine binding |
Why This Matters
Researchers needing high target engagement at low concentrations will select Epiboxidine over ABT-418 for assays requiring robust α4β2 activation.
- [1] Badio B, et al. Synthesis and nicotinic activity of epiboxidine: an isoxazole analogue of epibatidine. Eur J Pharmacol. 1997;321(2):189-194. View Source
- [2] Salehi B, et al. Epibatidine: A Promising Natural Alkaloid in Health. Biomolecules. 2019;9(1):6. View Source
